molecular formula C26H34N4O2 B2977443 N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 922083-73-6

N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No. B2977443
CAS RN: 922083-73-6
M. Wt: 434.584
InChI Key: HPIRAEQFPWGXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H34N4O2 and its molecular weight is 434.584. The purity is usually 95%.
BenchChem offers high-quality N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide has been studied for its molecular interactions with cannabinoid receptors. Shim et al. (2002) conducted a study on a structurally similar compound, focusing on its binding interactions with the CB1 cannabinoid receptor. This research provides insights into the steric binding interactions of such compounds with cannabinoid receptors, which is crucial for understanding their pharmacological effects and potential therapeutic applications (Shim et al., 2002).

Synthesis and Chemical Structure-Activity Relationships

Another area of research involves the synthesis and exploration of structure-activity relationships of related compounds. Studies such as those by Holzgrabe and Heller (2003) have developed new synthetic routes to compounds with specific receptor affinities. These studies are crucial in medicinal chemistry for the development of new therapeutic agents with targeted biological activities (Holzgrabe & Heller, 2003).

Polymerization and Material Science

Research has also extended into the field of polymer science, where compounds like N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide may have implications. For instance, Kobayashi et al. (1999) studied the polymerization of related N,N-dialkylacrylamides, which could have potential applications in creating new materials with unique properties (Kobayashi et al., 1999).

Inhibition of Acetylcholinesterase

Studies on derivatives of similar compounds have shown potential as inhibitors of acetylcholinesterase, an enzyme linked to Alzheimer's disease. Sugimoto et al. (1995) investigated the structure-activity relationships of such inhibitors, which could pave the way for new treatments for neurodegenerative diseases (Sugimoto et al., 1995).

Corrosion Inhibition in Materials Science

Research by Das et al. (2017) demonstrated the use of related Schiff base complexes as corrosion inhibitors on mild steel. Such studies are significant in materials science, especially in developing new methods to protect industrial materials from corrosion (Das et al., 2017).

properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-18-8-7-9-22(19(18)2)28-26(32)25(31)27-17-24(30-13-5-4-6-14-30)20-10-11-23-21(16-20)12-15-29(23)3/h7-11,16,24H,4-6,12-15,17H2,1-3H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIRAEQFPWGXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.